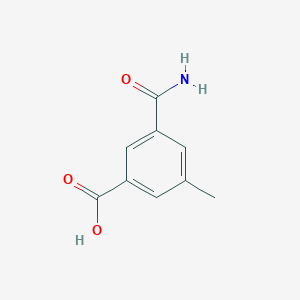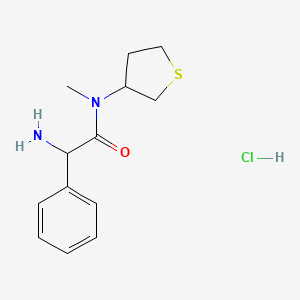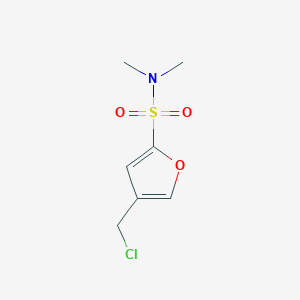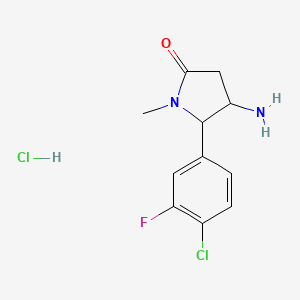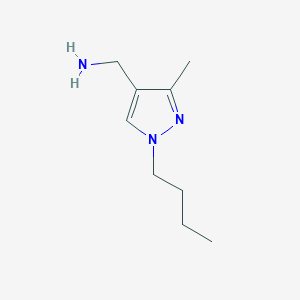
(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
“(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C9H17N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a butyl group, a methyl group, and a methanamine group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazole derivatives are known to be involved in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry , and they can undergo reactions such as N-alkylation .
Scientific Research Applications
Synthesis and Characterization
- A study by Becerra et al. (2021) focuses on the synthesis of related pyrazole compounds, demonstrating methods of creating novel structures using (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine or similar compounds. This contributes to the broader understanding of pyrazole compound synthesis (Becerra, Cobo, & Castillo, 2021).
Metal Complex Formation
- Research by Choi et al. (2015) explores the formation of Cobalt(II) complexes using pyrazole derivatives, including compounds similar to this compound. This work sheds light on the potential for these compounds in forming metal complexes with specific geometries (Choi et al., 2015).
Photocytotoxicity and Imaging
- A study by Basu et al. (2014) demonstrates the use of iron(III) complexes involving pyrazole derivatives for photocytotoxicity in red light and cellular imaging, showing the potential biomedical applications of these compounds (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Novel Drug Candidates
- Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, demonstrating the potential for compounds similar to this compound to act as inhibitors for certain enzymes, indicating their potential in drug discovery (Kumar, Jain, Parle, Jain, & Kumar, 2013).
Anticonvulsant Agents
- Research by Pandey and Srivastava (2011) includes the synthesis of Schiff bases from pyrazole derivatives, showing potential anticonvulsant activities, which could be relevant for similar compounds like this compound (Pandey & Srivastava, 2011).
Antipsychotic Agents
- Wise et al. (1987) conducted a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related class of compounds, for their potential as novel antipsychotic agents. This suggests the utility of this compound in similar pharmacological roles (Wise et al., 1987).
Anticancer and Antimicrobial Agents
- Research by Katariya et al. (2021) on 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally similar to this compound, demonstrates their potential as anticancer and antimicrobial agents, indicating a possible application for this compound in these areas (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Evaluation
- A study by Visagaperumal et al. (2010) on derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which are structurally related to this compound, showed these compounds' antimicrobial activities, suggesting potential for similar applications (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).
Future Directions
The future directions for research on “(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve exploring their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives . For instance, they could be studied for their potential as anti-inflammatory agents , or as modulators of various enzymes and receptors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, such as macrophage cells .
Mode of Action
Related compounds have been shown to inhibit no and pge 2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage at 10 μM concentration .
Biochemical Pathways
Related compounds have been found to affect the production of no and pge 2, which are key mediators in inflammatory responses .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects, potentially through the inhibition of no and pge 2 production .
properties
IUPAC Name |
(1-butyl-3-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-12-7-9(6-10)8(2)11-12/h7H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERXCMXLYRJFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



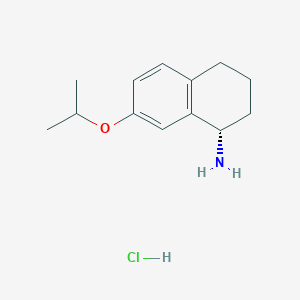
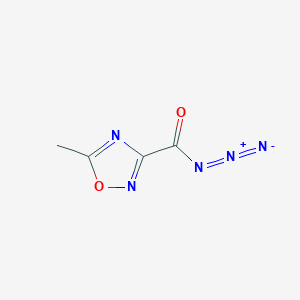
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)


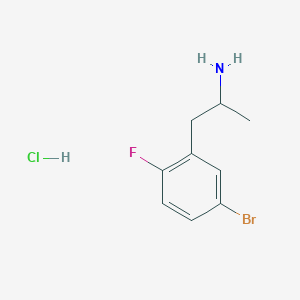

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

